N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide is a chemical compound characterized by the presence of dichlorophenyl and difluorobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide typically involves the reaction of 3,4-dichloroaniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific proteins, thereby affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dichlorophenyl)carbamoyl]piperidine
- 4-(N-(3,4-dichlorophenyl)carbamoyl)morpholine
Uniqueness
N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide is unique due to the presence of both dichlorophenyl and difluorobenzamide groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
Properties
CAS No. |
35377-47-0 |
---|---|
Molecular Formula |
C14H8Cl2F2N2O2 |
Molecular Weight |
345.1 g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C14H8Cl2F2N2O2/c15-8-5-4-7(6-9(8)16)19-14(22)20-13(21)12-10(17)2-1-3-11(12)18/h1-6H,(H2,19,20,21,22) |
InChI Key |
BNVZZAOYMJQJAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.